molecular formula C23H25N3O3 B3575324 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B3575324
M. Wt: 391.5 g/mol
InChI Key: BFRDBRBGAXZPIF-UHFFFAOYSA-N
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Description

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxynaphthalene and a nitrophenyl group

Preparation Methods

The synthesis of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxynaphthalene with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides.

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine include:

Properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-23-10-9-19(21-7-2-3-8-22(21)23)17-25-13-11-24(12-14-25)16-18-5-4-6-20(15-18)26(27)28/h2-10,15H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDBRBGAXZPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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